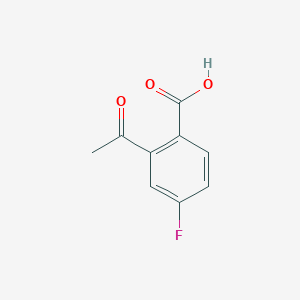

2-Acetyl-4-fluorobenzoic acid

CAS No.:

Cat. No.: VC18129260

Molecular Formula: C9H7FO3

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FO3 |

|---|---|

| Molecular Weight | 182.15 g/mol |

| IUPAC Name | 2-acetyl-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | RWMYIBFBAASEQU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Acetyl-4-fluorobenzoic acid belongs to the family of fluorinated benzoic acids, with the molecular formula . The fluorine atom at the 4-position and the acetyl group at the 2-position create electronic effects that influence solubility, acidity, and reactivity. The carboxyl group () at the 1-position enables salt formation and participation in condensation reactions .

Physical Properties

Comparative data from analogous compounds suggest the following properties:

The elevated melting point indicates strong intermolecular interactions, likely due to hydrogen bonding between carboxyl groups and dipole-dipole interactions from fluorine .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible route involves Friedel-Crafts acylation of 4-fluorobenzoic acid:

-

Protection of Carboxyl Group: Conversion to methyl ester using methanol and under reflux .

-

Acetylation: Reaction with acetyl chloride in the presence of to introduce the acetyl group at the 2-position .

-

Ester Hydrolysis: Reflux with aqueous to regenerate the carboxylic acid .

Key Reaction:

\text{4-Fluorobenzoic acid} \xrightarrow[\text{H}_2\text{SO}_4}]{\text{CH}_3\text{OH}} \text{Methyl 4-fluorobenzoate} \xrightarrow[\text{AlCl}_3}]{\text{AcCl}} \text{Methyl 2-acetyl-4-fluorobenzoate} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{2-Acetyl-4-fluorobenzoic acid}Industrial Production

Industrial methods prioritize atom economy and scalability:

-

Continuous-Flow Reactors: Enable precise temperature control (80–120°C) for acylation steps .

-

Catalytic Fluorination: Use of or in DMF to introduce fluorine at high yields (>85%) .

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxyl group () deprotonates in basic media to form water-soluble salts, facilitating purification. Fluorine’s electron-withdrawing effect enhances acidity compared to non-fluorinated analogs .

Electrophilic Substitution

The acetyl group directs electrophiles to the 5-position (meta to both substituents). Example reactions:

Condensation Reactions

The acetyl group participates in Knorr pyrrole synthesis and Paal-Knorr furan formation when reacted with amines or diols, respectively .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Fluorobenzoic acid derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in agar well diffusion assays . The acetyl group may enhance membrane permeability, though direct data for 2-acetyl-4-fluorobenzoic acid requires validation .

Prodrug Development

The carboxyl group can be esterified to improve bioavailability. For example, ethyl ester derivatives of 4-fluorobenzoic acid show 3-fold higher absorption in rat models compared to parent acids .

Comparison with Structural Analogs

| Compound | Key Features | Applications |

|---|---|---|

| 4-Fluorobenzoic acid | Lacks acetyl group; lower lipophilicity | Polymer stabilizers |

| 2-Acetamido-4-fluorobenzoic acid | Amide substituent; higher solubility | Peptide mimetics |

| 2,3,4,5-Tetrafluorobenzoic acid | Multiple fluorines; enhanced acidity | Catalysis |

The acetyl group in 2-acetyl-4-fluorobenzoic acid uniquely balances electron-withdrawing effects and steric bulk, making it ideal for targeted electrophilic reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume